D-2,3-Diaminopropionic acid monohydrochloride

Description

L-Tyrosine, also known as (S)-tyrosine or para tyrosine, belongs to the class of organic compounds known as tyrosine and derivatives. Tyrosine and derivatives are compounds containing tyrosine or a derivative thereof resulting from reaction of tyrosine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Tyrosine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). L-Tyrosine has been found throughout all human tissues, and has also been detected in most biofluids, including saliva, cerebrospinal fluid, feces, and blood. Within the cell, L-tyrosine is primarily located in the cytoplasm and mitochondria. L-Tyrosine exists in all eukaryotes, ranging from yeast to humans. L-Tyrosine participates in a number of enzymatic reactions. In particular, L-Tyrosine and oxoglutaric acid can be converted into 4-hydroxyphenylpyruvic acid and L-glutamic acid through the action of the enzyme tyrosine aminotransferase. Furthermore, L-Tyrosine can be converted into tyramine through the action of the enzyme aromatic-L-amino-acid decarboxylase. Finally, L-Tyrosine and sapropterin can be converted into L-dopa and dihydrobiopterin through the action of the enzyme tyrosine 3-monooxygenase. In humans, L-tyrosine is involved in thyroid hormone synthesis pathway, the tyrosine metabolism pathway, the phenylalanine and tyrosine metabolism pathway, and the disulfiram action pathway. L-Tyrosine is also involved in several metabolic disorders, some of which include the hawkinsinuria pathway, the tyrosinemia type I pathway, the tyrosinemia type 3 (tyro3) pathway, and aromatic L-aminoacid decarboxylase deficiency. L-Tyrosine is a potentially toxic compound.

L-tyrosine is an optically active form of tyrosine having L-configuration. It has a role as an EC 1.3.1.43 (arogenate dehydrogenase) inhibitor, a nutraceutical, a micronutrient and a fundamental metabolite. It is an erythrose 4-phosphate/phosphoenolpyruvate family amino acid, a proteinogenic amino acid, a tyrosine and a L-alpha-amino acid. It derives from a L-tyrosinal. It is a conjugate base of a L-tyrosinium. It is a conjugate acid of a L-tyrosinate(1-). It is an enantiomer of a D-tyrosine. It is a tautomer of a L-tyrosine zwitterion.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2R)-2,3-diaminopropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2.ClH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H/t2-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWCZPYWFRTSDD-HSHFZTNMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584958 |

Source

|

| Record name | 3-Amino-D-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6018-56-0 |

Source

|

| Record name | 2,3-Diaminopropionic acid hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-D-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-2,3-Diaminopropionic Acid Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIAMINOPROPIONIC ACID HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5452MGQ13C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to D-2,3-Diaminopropionic Acid Monohydrochloride for Researchers and Drug Development Professionals

For research use only. Not for use in humans.

Introduction

D-2,3-Diaminopropionic acid (D-DAP) is a non-proteinogenic amino acid, an isomer of the naturally occurring L-2,3-diaminopropionic acid. As a chiral building block, D-DAP and its derivatives are of significant interest to researchers in the fields of medicinal chemistry, peptide synthesis, and drug development. Its unique structure, featuring two amino groups, offers versatile opportunities for chemical modification and incorporation into novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of D-2,3-diaminopropionic acid monohydrochloride, tailored for professionals in the scientific community.

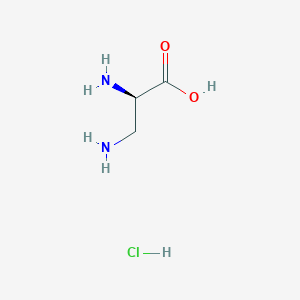

Chemical Structure and Properties

This compound is the hydrochloride salt of D-2,3-diaminopropionic acid. The presence of the hydrochloride salt improves the compound's stability and solubility in aqueous solutions.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound and its related forms is presented in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | (2R)-2,3-diaminopropanoic acid hydrochloride | |

| CAS Number | 6018-56-0 | |

| Molecular Formula | C₃H₉ClN₂O₂ | [1] |

| Molecular Weight | 140.57 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 231-233 °C (decomposes) | [3] |

| Solubility | Soluble in water. | [4] |

Synthesis of this compound

The asymmetric synthesis of this compound can be achieved through a multi-step process starting from a readily available chiral precursor, such as L-serine. The following is a plausible synthetic workflow.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of this compound (A Plausible Route)

This protocol is adapted from established methods for the synthesis of similar amino acids.

Materials:

-

L-Serine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Dess-Martin periodinane (DMP)

-

Sodium azide (NaN₃)

-

Triphenylphosphine (PPh₃)

-

Hydrochloric acid (HCl)

-

Appropriate organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Methanol)

Procedure:

-

Protection of L-Serine: The amino and carboxyl groups of L-serine are protected, for instance, the amino group with a Boc group and the hydroxyl group as a tert-butyl ether.

-

Oxidation to Aldehyde: The protected L-serine is oxidized to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane.

-

Azide Displacement: The aldehyde is then converted to an azide intermediate. This can be achieved via a Staudinger reaction followed by hydrolysis or other methods.

-

Reduction of Azide: The azide group is reduced to an amine, for example, using triphenylphosphine followed by water, or catalytic hydrogenation. This step establishes the second amino group with the desired D-stereochemistry.

-

Deprotection and Salt Formation: The protecting groups are removed under acidic conditions, typically using a strong acid like hydrochloric acid in an organic solvent. This step also forms the final monohydrochloride salt.

-

Purification: The final product is purified by recrystallization or chromatography to yield this compound as a crystalline solid.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of deuterium oxide (D₂O). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard 1D proton experiment.

-

Solvent: D₂O.

-

Temperature: 25 °C.

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay: 1-5 seconds.

-

Data Processing: Fourier transformation, phase correction, and baseline correction. The spectrum should be referenced to an internal standard or the residual solvent peak.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled 1D carbon experiment.

-

Solvent: D₂O.

-

Temperature: 25 °C.

-

Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Data Processing: Fourier transformation, phase correction, and baseline correction.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet die and press under high pressure to form a transparent or translucent pellet.

-

-

Instrumentation: A standard FT-IR spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A spectrum of the pure KBr pellet should be recorded as a background and subtracted from the sample spectrum.

-

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid to facilitate protonation.

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer.

-

Parameters (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument (e.g., 5-10 L/min N₂, 200-300 °C).

-

Mass Range: Scan a range appropriate for the expected molecular ion (e.g., m/z 50-300).

-

Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺. The theoretical m/z for the protonated free base (C₃H₈N₂O₂) is approximately 105.07.

-

Biological Activity and Applications in Drug Development

D-2,3-diaminopropionic acid is a valuable building block in pharmaceutical research. Its incorporation into peptides and other small molecules can significantly impact their biological properties.

-

Peptide Modification: The introduction of D-amino acids, such as D-DAP, into peptide sequences can enhance their stability against enzymatic degradation, thereby prolonging their half-life in vivo. The additional amino group in D-DAP provides a site for further chemical modification, such as pegylation or conjugation to other molecules, to improve pharmacokinetic properties.

-

Antimicrobial Peptides: Derivatives of diaminopropionic acid have been explored for their antimicrobial properties. The presence of multiple positive charges at physiological pH can facilitate interaction with and disruption of bacterial cell membranes.

-

Drug Delivery: The unique physicochemical properties of peptides containing diaminopropionic acid can be exploited for drug delivery applications. For instance, the pH-sensitive nature of the amino groups can be utilized to design vectors that release their cargo in the acidic environment of endosomes.

While direct modulation of specific signaling pathways by D-2,3-diaminopropionic acid itself is not extensively documented, its utility as a scaffold in designing molecules that target various biological pathways is well-recognized.

Caption: Role of D-DAP as a building block in peptide-based drug development.

Conclusion

This compound is a versatile and valuable chemical entity for researchers and professionals in drug development. Its unique structural features provide a platform for the synthesis of novel peptides and small molecules with potentially enhanced therapeutic properties. This guide offers a foundational understanding of its chemical structure, a plausible synthetic approach, and standard analytical protocols to facilitate its use in the laboratory. Further research into the specific biological effects of D-DAP and its derivatives is warranted to fully explore its therapeutic potential.

References

In-Depth Technical Guide to the Physical Properties of D-2,3-Diaminopropionic Acid Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of D-2,3-Diaminopropionic acid monohydrochloride (D-DAP-HCl). The information is curated for researchers, scientists, and professionals in drug development who require precise data for their work. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations to illustrate key concepts and workflows.

Core Physical and Chemical Properties

This compound, also known as 3-Amino-D-alanine hydrochloride, is the hydrochloride salt of the D-enantiomer of 2,3-diaminopropionic acid. Its physical characteristics are crucial for applications in peptide synthesis, as a biochemical reagent, and in the development of novel therapeutics.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below. It is important to note that while some data is specific to the D-enantiomer, other reported values are for the DL-racemic mixture and should be considered as close approximations.

| Property | Value | Notes |

| Molecular Formula | C₃H₈N₂O₂·HCl | |

| Molecular Weight | 140.57 g/mol | |

| CAS Number | 6018-56-0 | For the (R)-isomer (D-isomer) |

| Appearance | White to almost white powder or crystals | |

| Melting Point | 240 °C[1] | Data for the D-isomer. The DL-racemic mixture has a reported melting point of 231-233 °C (decomposes)[2] or 232 °C (decomposes)[3]. |

| Specific Rotation ([α]²⁰/D) | -20.0 to -26.0° | c = 2, 1 mol/L HCl[1] |

| Solubility | Water: 28 mg/mL | Data for the DL-racemic mixture. Insoluble in DMSO and Ethanol[4]. |

| pKa | Not available | Data for the free acid (not the monohydrochloride salt) shows pKa values for the α-NH₂ and β-NH₂ groups. |

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of the physical properties of this compound. Below are generalized yet detailed protocols for key experimental procedures.

Determination of Melting Point

The melting point of an amino acid hydrochloride can be determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the substance first begins to melt (the appearance of the first liquid droplet) and the temperature at which the substance is completely molten are recorded as the melting range. For substances that decompose, the temperature at which decomposition begins is noted.

Measurement of Specific Optical Rotation

Optical rotation is a critical parameter for chiral molecules like this compound and is measured using a polarimeter.

Methodology:

-

Solution Preparation: A precise concentration of the sample is prepared by dissolving a known mass of this compound in a specific solvent (e.g., 1 M HCl) in a volumetric flask. For the reported value, a concentration of 2 g/100 mL (c=2) was used.[1]

-

Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell.

-

Measurement: The sample solution is placed in a polarimeter cell of a known path length (typically 1 decimeter). The observed optical rotation is measured at a specific temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line at 589 nm).

-

Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Diagram 1: Workflow for determining specific optical rotation.

Determination of pKa by Titration

The pKa values of the ionizable groups in this compound can be determined by acid-base titration, monitoring the pH change.

Methodology:

-

Solution Preparation: A solution of known concentration of this compound is prepared in deionized water.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.

-

Titration: The base is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the points of half-equivalence).

Diagram 2: Process for pKa determination via titration.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of DL-2,3-Diaminopropionic acid monohydrochloride are typically run in D₂O. The spectrum would show signals corresponding to the protons on the α- and β-carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of DL-2,3-Diaminopropionic acid monohydrochloride would exhibit characteristic absorption bands for the amine, carboxylic acid, and alkyl groups.

Mass Spectrometry

Mass spectrometry of the free base (2,3-Diaminopropionic acid) would show a molecular ion peak corresponding to its molecular weight (104.11 g/mol ).

Signaling Pathways and Logical Relationships

As a non-proteinogenic amino acid, D-2,3-Diaminopropionic acid can be incorporated into peptides to alter their structure and function. Its physical properties, particularly the presence of two amino groups and its chirality, influence its role in biological systems and drug design.

Diagram 3: Interrelation of structure, properties, and applications.

References

Synthesis of D-2,3-Diaminopropionic Acid Monohydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of D-2,3-diaminopropionic acid monohydrochloride, a non-proteinogenic amino acid of significant interest in biochemical research, peptide synthesis, and pharmaceutical development.[1] This document details a robust synthetic pathway starting from the readily available chiral precursor, L-serine, ensuring stereochemical control. The guide includes detailed experimental protocols, tabulated quantitative data for each synthetic step, and visualizations of the synthetic workflow and a relevant biological signaling pathway.

Synthetic Strategy Overview

The presented synthesis for this compound is a multi-step process that leverages the chiral integrity of L-serine to produce the desired D-enantiomer. The key transformations involve the protection of the amino and carboxyl functional groups of L-serine, followed by the conversion of the side-chain hydroxyl group into an amino group. The synthesis culminates in the deprotection of the functional groups and the formation of the stable monohydrochloride salt.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for each key step in the synthesis. The yields are based on published procedures for the synthesis of the L-enantiomer from D-serine and are expected to be comparable for the synthesis of the D-enantiomer from L-serine.[2]

Table 1: Synthesis of Protected Intermediates

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Reference |

| 1 | Weinreb-Nahm Amide Formation | Nα-Fmoc-O-tert-butyl-L-serine | HOBt, DIC, N,O-Dimethylhydroxylamine HCl, DIEA | Weinreb-Nahm Amide of Protected L-Serine | 94 | [2] |

| 2 | Aldehyde Synthesis | Weinreb-Nahm Amide | LiAlH₄ | Nα-Fmoc-O-tert-butyl-L-serinal | 92 | [2] |

| 3 | Reductive Amination | Nα-Fmoc-O-tert-butyl-L-serinal | p-Toluenesulfonamide, Ti(OⁱPr)₄, NaBH₃CN | Nα-Fmoc-Nβ-tosyl-D-2,3-diaminopropanol | 82-85 | [2] |

Table 2: Final Product Formation

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Reference |

| 4 | Oxidation & Deprotection | Protected D-2,3-diaminopropanol | TCCA, TEMPO, TFA, Piperidine | D-2,3-Diaminopropionic Acid | Estimated >70 | [2] |

| 5 | Monohydrochloride Salt Formation | D-2,3-Diaminopropionic Acid | HCl (in organic solvent) | This compound | Near-quantitative | [3] |

| Overall | Multi-step Synthesis | Nα-Fmoc-O-tert-butyl-L-serine | - | This compound | Estimated ~50-60 | [4] |

Detailed Experimental Protocols

The following protocols are adapted from established methods for the synthesis of L-2,3-diaminopropionic acid derivatives from D-serine.[2] To synthesize the D-enantiomer, L-serine is used as the starting material.

Step 1: Weinreb-Nahm Amide Formation

-

To a solution of Nα-Fmoc-O-tert-butyl-L-serine (1.0 eq) in dry dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) monohydrate (1.2 eq), N,N'-diisopropylcarbodiimide (DIC) (1.2 eq), and diisopropylethylamine (DIEA) (1.2 eq).

-

Stir the mixture at room temperature for 2 hours.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and continue stirring overnight at room temperature.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Weinreb-Nahm amide, which can be used in the next step without further purification.

Step 2: Aldehyde Synthesis

-

Dissolve the Weinreb-Nahm amide (1.0 eq) in dry tetrahydrofuran (THF).

-

Carefully add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 15-20 minutes.

-

Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield the crude aldehyde.

Step 3: Reductive Amination

-

Dissolve the aldehyde (1.0 eq) and p-toluenesulfonamide (1.2 eq) in ethanol.

-

Add titanium(IV) isopropoxide (Ti(OⁱPr)₄) (1.5 eq) and stir for 10 minutes at room temperature.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) and stir the reaction overnight at room temperature.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Step 4: Oxidation and Deprotection

-

Acidolysis of tert-butyl ether: Treat the protected diaminopropanol with a mixture of trifluoroacetic acid (TFA), trifluoroethanol (TFE), and DCM for 15 minutes at room temperature. Remove the solvents under reduced pressure.[2]

-

Oxidation to Carboxylic Acid: Dissolve the resulting alcohol in a mixture of acetone and aqueous NaHCO₃. Cool to 0 °C and add N-bromosuccinimide (NBS), (2,2,6,6-tetramethylpiperidinyloxy) (TEMPO), and trichloroisocyanuric acid (TCCA). Stir at 0 °C for 20 minutes and then overnight at room temperature.[2]

-

Deprotection of Fmoc and Tosyl groups: Treat the protected diaminopropionic acid with a solution of piperidine in dimethylformamide (DMF) to remove the Fmoc group. The tosyl group can be removed under reducing conditions, for example, with sodium in liquid ammonia or with HBr in acetic acid.

-

Final Deprotection (if Boc is used): If a Boc protecting group is used, it can be removed by treatment with a strong acid such as trifluoroacetic acid (TFA) in DCM or HCl in an organic solvent.[5]

Step 5: Monohydrochloride Salt Formation

-

Dissolve the final, deprotected D-2,3-diaminopropionic acid in a minimal amount of a suitable organic solvent, such as diethyl ether or methanol.

-

Bubble gaseous HCl through the solution, or add a solution of HCl in an organic solvent (e.g., 4 M HCl in dioxane) dropwise with stirring.[3]

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with the organic solvent, and dry under vacuum to yield this compound as a crystalline solid.

Biological Significance and Signaling Pathway

D-amino acids, once thought to be rare in higher organisms, are now recognized as important signaling molecules, particularly in the nervous system.[5][6] D-serine, a close structural analog of D-2,3-diaminopropionic acid, is a key endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[7][8]

The following diagram illustrates the role of D-serine in NMDA receptor signaling:

Caption: D-Serine as a co-agonist in NMDA receptor signaling.

This pathway highlights how D-amino acids can modulate critical neuronal functions. The study of D-2,3-diaminopropionic acid and its derivatives may uncover novel interactions with this and other signaling pathways.

References

- 1. CAS 1915-96-4: D-2,3-Diaminopropionic acid | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Société des Neurosciences • Watching at the « D » side: D-amino acids and their significance in neurobiology [neurosciences.asso.fr]

- 6. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]

- 7. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]

The Enantiomeric Divide: A Technical Guide to the Chirality and Biological Effects of D-2,3-Diaminopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2,3-Diaminopropionic acid (D-DAP), a non-proteinogenic amino acid, stands as a chiral mirror to its more commonly studied L-enantiomer. While often utilized as a versatile building block in peptide synthesis and drug development for its ability to confer unique structural and functional properties to molecules, the intrinsic biological effects of free D-DAP are an area of growing interest. This technical guide provides an in-depth exploration of the chirality of 2,3-diaminopropionic acid, focusing on the D-isomer and its comparative effects, to inform and guide research and development in the pharmaceutical and life sciences sectors.

Chemical Properties and Synthesis

2,3-Diaminopropionic acid (DAP) is an alpha-amino acid with an additional amino group at the beta-position. Its chemical formula is C₃H₈N₂O₂, and it has a molar mass of approximately 104.11 g/mol .[1] The presence of a chiral center at the alpha-carbon gives rise to two enantiomers: D-2,3-diaminopropionic acid and L-2,3-diaminopropionic acid.

The synthesis of enantiomerically pure DAP, particularly with orthogonal protecting groups, is crucial for its application in peptide synthesis and drug design.[2] A common and efficient method involves the Curtius rearrangement of a protected aspartic acid derivative.[2] For instance, N(α)-Boc-Asp(OBn)-OH can be converted to the corresponding N(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid.[2] The use of protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) allows for precise control over subsequent chemical modifications.[3]

An alternative synthetic strategy for preparing orthogonally protected L-DAP methyl esters starts from the commercially available Nα-Fmoc-O-tert-butyl-d-serine. This multi-step process involves reductive amination of a d-serine aldehyde derivative to create the 2,3-diaminopropanol scaffold, followed by oxidation to form the carboxylic acid.[4] The chirality of the starting material dictates the stereochemistry of the final product.[4]

Biological Effects and Chirality

The biological activity of 2,3-diaminopropionic acid and its derivatives is highly dependent on its stereochemistry. While L-DAP is a precursor to various natural products, including antibiotics and siderophores, the biological roles of free D-DAP are less understood.[5][6] However, the incorporation of D-DAP into peptides and other molecules is a key strategy in drug development to enhance stability against enzymatic degradation and to modulate biological activity.[3]

Comparative Enantiomeric Effects

A significant example of the differential effects of DAP enantiomers is observed in the neurotoxicity of its derivatives. N-β-oxalyl-L-α,β-diaminopropionic acid (L-BOAA), a neurotoxin found in the seeds of Lathyrus sativus, is a potent dicarboxylic amino acid antagonist. In contrast, the synthetically prepared D-enantiomer, N-β-oxalyl-D-α,β-diaminopropionic acid, is not neuroactive even at high doses, highlighting the strict stereospecificity of its biological target.[7]

While direct comparative quantitative data for the free D- and L-enantiomers of DAP are scarce in the literature, the principle of stereoselectivity is a cornerstone of pharmacology. The differential interaction of enantiomers with chiral biological targets such as receptors and enzymes dictates their pharmacodynamic and pharmacokinetic profiles.

Use in Drug Development and Neuroscience

Boc-D-2,3-diaminopropionic acid serves as a crucial intermediate in the synthesis of potent and selective agonists for the glycine site of the NMDA receptor, which have potential applications in treating neurological disorders.[8][9] This highlights the utility of the D-chiral center in designing molecules that interact with specific neurological targets. Furthermore, D-DAP derivatives are utilized in neuroscience research to develop compounds that can modulate neural activity.[3]

Quantitative Data

Comprehensive quantitative data on the direct biological activity of free D-2,3-diaminopropionic acid is limited in publicly available literature. Most studies focus on its use as a synthetic intermediate. The following table summarizes the available pKa values for the amino groups of DAP, which are crucial for understanding its ionization state in biological systems.

| Compound | Amino Group | pKa (at 25°C) | pKa (extrapolated to 37°C) |

| 2,3-Diaminopropionic acid (free acid) | α-NH₂ | 6.67 | 6.42 |

| 2,3-Diaminopropionic acid (free acid) | β-NH₂ | ~9.7-9.9 | 9.37 |

| Methyl 2,3-diaminopropanoate | α-NH₂ | - | 4.18 |

| Methyl 2,3-diaminopropanoate | β-NH₂ | 8.29 | 7.96 |

| Methyl 2-acetamido-3-aminopropanoate | β-NH₂ | 7.84 | 7.49 |

| 2-Acetamido-3-aminopropanamide | β-NH₂ | 7.82 | 7.49 |

Data sourced from a study on pH-sensitive peptides incorporating DAP.[10]

Signaling Pathways

While a specific signaling pathway directly initiated by free D-2,3-diaminopropionic acid has not been extensively characterized, its role as a precursor for NMDA receptor glycine site agonists points towards an indirect influence on NMDA receptor-mediated signaling. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its activation leads to an influx of Ca²⁺, which in turn activates a cascade of downstream signaling molecules.

Below is a generalized diagram representing a potential workflow for the synthesis of an NMDA receptor agonist using D-DAP and the subsequent activation of a generic signaling cascade.

Experimental Protocols

Synthesis of N(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid

This protocol is adapted from a reported efficient synthesis method.[2]

Materials:

-

N(α)-Boc-Asp(OBn)-OH

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

Benzyl alcohol

-

Appropriate solvents (e.g., Toluene, Dichloromethane)

Procedure:

-

Dissolve N(α)-Boc-Asp(OBn)-OH in an appropriate anhydrous solvent (e.g., toluene) under an inert atmosphere.

-

Add triethylamine to the solution.

-

Cool the reaction mixture in an ice bath and add diphenylphosphoryl azide (DPPA) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux to initiate the Curtius rearrangement, forming the isocyanate intermediate.

-

After the rearrangement is complete (monitored by IR spectroscopy for the disappearance of the acyl azide peak and appearance of the isocyanate peak), add benzyl alcohol to trap the isocyanate.

-

Continue heating until the reaction is complete.

-

After cooling, perform an appropriate aqueous workup and purify the product by column chromatography to yield N(α)-Boc-N(β)-Cbz-diaminopropionic acid benzyl ester.

-

The benzyl ester can then be removed by hydrogenolysis to afford the final product. Note: This is a generalized procedure and should be optimized with specific concentrations and reaction times based on the original literature.

Assay for L-DAPA-Induced Growth Inhibition in Salmonella enterica

This protocol is based on the methodology used to assess the toxicity of L-DAP in bacteria.[5] A similar approach could be used to compare the effects of D-DAP.

Materials:

-

Salmonella enterica culture

-

Minimal growth medium

-

L-2,3-diaminopropionic acid (and D-2,3-diaminopropionic acid for comparison)

-

Spectrophotometer

Procedure:

-

Prepare a sterile minimal growth medium.

-

Inoculate the medium with an overnight culture of S. enterica.

-

Aliquot the inoculated medium into a multi-well plate.

-

Add varying concentrations of L-DAP (and D-DAP in separate wells) to the wells. Include control wells with no added DAP.

-

Incubate the plate at 37°C with shaking.

-

Measure the optical density at 600 nm (OD₆₀₀) at regular time intervals (e.g., every hour) to monitor bacterial growth.

-

Plot the OD₆₀₀ values against time to generate growth curves for each concentration of DAP.

-

Determine the growth rate and the minimum inhibitory concentration (MIC) for each enantiomer.

To investigate the mechanism of toxicity, the growth inhibition assay can be repeated with the addition of specific metabolites (e.g., proline, coenzyme A, isoleucine) to see if they rescue the growth inhibition.[11]

Conclusion

The chirality of 2,3-diaminopropionic acid is a critical determinant of its biological activity. While D-DAP is extensively used as a synthetic building block to create novel therapeutics with enhanced properties, its intrinsic biological effects as a free amino acid are an area that warrants further investigation. The pronounced stereoselectivity observed in the neurotoxicity of its derivatives underscores the importance of considering enantiomeric purity in drug design and development. Future research focusing on the direct pharmacological profiling of D-DAP and its comparative effects against L-DAP will be invaluable in uncovering its full therapeutic potential and mechanism of action. This guide serves as a foundational resource for researchers and drug development professionals to navigate the complexities and opportunities presented by the chirality of D-2,3-diaminopropionic acid.

References

- 1. 2,3-Diaminopropionic acid | C3H8N2O2 | CID 364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical synthesis of N beta-oxalyl-L-alpha, beta-diaminopropionic acid and optical specificity in its neurotoxic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. amsbio.com [amsbio.com]

- 10. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

Biological role of D-2,3-Diaminopropionic acid

An In-depth Technical Guide on the Biological Role and Applications of D-2,3-Diaminopropionic Acid

Introduction

D-2,3-Diaminopropionic acid (D-DAP), a non-proteinogenic amino acid, is a stereoisomer of 2,3-diaminopropionic acid, characterized by two amino groups and one carboxylic acid group.[1] While its enantiomer, L-2,3-diaminopropionic acid (L-DAP), is found naturally in various plants and bacteria as a crucial precursor to antibiotics and siderophores, the D-form is of significant interest in pharmaceutical research and synthetic chemistry.[2] Its unique structure allows it to serve as a versatile building block for synthesizing complex molecules, particularly peptides with modified biological activity and stability.[1] This guide provides a comprehensive overview of the biosynthesis of its L-enantiomer, the biological impacts of accumulation, and the pivotal role of D-DAP in drug development and biotechnology, tailored for researchers, scientists, and drug development professionals.

Biosynthesis of L-2,3-Diaminopropionic Acid

L-2,3-diaminopropionic acid is not synthesized directly but is derived from primary metabolites. The most well-characterized pathway begins with L-serine. In bacteria like Staphylococcus aureus and the producers of capreomycin and viomycin antibiotics, L-DAP biosynthesis is a two-step enzymatic process.[2][3][4][5]

-

Condensation: The first step is a pyridoxal phosphate (PLP)-dependent reaction catalyzed by the enzyme SbnA (in staphyloferrin B biosynthesis) or its homolog CmnB (in capreomycin biosynthesis).[2][3][6] This enzyme condenses O-phospho-L-serine (OPS) and L-glutamate to form the intermediate N-(1-amino-1-carboxyl-2-ethyl)glutamic acid (ACEGA).[2][7]

-

Oxidative Hydrolysis: The second step is catalyzed by the NAD+-dependent enzyme SbnB or its homolog CmnK.[2][7] This enzyme facilitates the oxidative hydrolysis of ACEGA, yielding L-DAP and α-ketoglutarate.[2][6]

This pathway is crucial for providing the L-DAP building blocks for non-ribosomal peptide synthetases (NRPS) to assemble into larger secondary metabolites.[7][8]

Core Biological Roles and Physiological Effects

While D-DAP is primarily used synthetically, its enantiomer L-DAP and related derivatives have defined biological roles and effects.

Precursor for Secondary Metabolites

L-DAP is a fundamental building block for a variety of microbial natural products:

-

Tuberactinomycin Antibiotics: It is a key component of the antitubercular antibiotics viomycin and capreomycin, which are cyclic pentapeptides assembled by non-ribosomal peptide synthetase (NRPS) machinery.[3][4][8][9] Studies with isotopically labeled L-serine confirmed it as the precursor to the L-DAP moiety in these antibiotics.[9][10]

-

Siderophores: In bacteria such as Staphylococcus aureus, L-DAP is essential for the biosynthesis of the siderophore staphyloferrin B, which is used for ferric iron acquisition.[11][2][12]

-

Other Metabolites: It is also a precursor for the antibiotic zwittermicin A and can be a component of poly(amino acid) chains.[13][14]

Metabolic Disruption and Toxicity

The accumulation of L-DAP can be toxic to bacteria that do not naturally produce it, such as Salmonella enterica.[11][13] This toxicity stems from the disruption of several key metabolic pathways:

-

Proline Biosynthesis: L-DAP accumulation induces a requirement for proline.[13]

-

Coenzyme A Biosynthesis: It inhibits this pathway by acting as a substrate for pantothenate synthetase (PanC).[13]

-

Isoleucine Biosynthesis: This amino acid production pathway is also specifically inhibited.[13]

Some bacteria possess a detoxification mechanism involving the enzyme diaminopropionate ammonia-lyase (DpaL), which degrades L-DAP to pyruvate and ammonia.[13]

Enzyme Inhibition and Other Activities

-

Polyphenoloxidase (PPO) Inhibition: 2,3-Diaminopropionic acid has been shown to be an inhibitor of PPO, an enzyme responsible for browning in fruits and vegetables.[12]

-

Advanced Glycation Endproduct (AGE) Inhibition: Peptides with N-terminal DAP can act as efficient scavengers of α-dicarbonyl compounds like methylglyoxal, preventing the formation of AGEs, which are implicated in aging and diabetic complications.[12]

-

pH Sensing in Peptides: When incorporated into peptides, the β-amino group of DAP has a pKa that is sensitive to the pH changes occurring during endosomal acidification (pH drop from ~7.4 to ~5.5).[15] This property is exploited in drug delivery systems to trigger the release of cargo from the endosome into the cytoplasm.[15]

Applications in Drug Development and Research

The unique properties of D-2,3-diaminopropionic acid make it a valuable tool for pharmaceutical and biotechnological applications.

Peptide Synthesis and Drug Design

The tert-butyloxycarbonyl (Boc) protected form, Boc-D-DAP, is a critical pharmaceutical intermediate.[16][17] The Boc group protects the α-amino functionality, allowing for selective chemical modifications elsewhere in a molecule.[16] Its use offers several advantages:

-

Enhanced Peptide Design: Incorporating D-amino acids like D-DAP into peptides can increase their resistance to proteolytic degradation, extending their half-life in vivo. It also allows for exploring the impact of chirality on biological activity.[16]

-

Chiral Building Block: D-DAP serves as a chiral synthon for constructing stereochemically defined molecules, which is often critical for drug efficacy and safety.[17]

-

Novel Therapeutics: It is used in the synthesis of a wide range of pharmaceuticals, including antiviral agents, anticancer drugs, and compounds targeting neurological disorders.[17] For instance, it has been used to synthesize potent NMDA receptor glycine site agonists.[18]

Drug and Gene Delivery

The unique diamino structure of DAP makes it an attractive building block for novel polymers and peptidomimetics.

-

Gene Delivery: Cationic polymers synthesized from functionalized DAP (e.g., DAPEG) can form condensed nanoparticles (polyplexes) with anionic plasmid DNA. These polyplexes can transfect mammalian cells, making DAPEG polymers promising non-viral vectors for gene delivery.[11][19]

-

Enzyme Delivery: These same polymers can be used to deliver active enzymes into cells. Biotinylated DAPEG polymers can form complexes with streptavidin-enzyme hybrids (e.g., streptavidin-β-galactosidase), facilitating their entry into cells and releasing the active enzyme into the cytoplasm.[19]

Quantitative Data Summary

| Parameter | Compound/System | Value | Significance | Reference(s) |

| pKa (β-NH₂) | N-acetyl-Dap-amide | 7.84 (at 25°C) | Lowered pKa allows for pH-sensitive protonation in the endosomal pH range, crucial for drug delivery applications. | [15] |

| pKa (β-NH₂) | N-acetyl-Dap-methyl ester | 7.82 (at 25°C) | Similar to the amide, demonstrating the effect of modifying the carboxyl group on the basicity of the side chain. | [15] |

| Apparent pKa | Dap-containing peptide | 6.33 (at 37°C) | The pKa for the conformational change driven by Dap protonation in a peptide context is acidic enough for endosomal triggering. | [15] |

| Dissociation Constant (KD) | CmnA-A2-CmnN and CmnI | 4.93 µM | Measures the binding affinity between components of the NRPS machinery in capreomycin biosynthesis. | [8] |

| Inhibition of ASase | (S)-2-amino-3-(2-bromoacetamido)propionic acid | 93% at 1 mM | Demonstrates the potential of DAP analogues as enzyme inhibitors. | [20] |

Experimental Protocols

Protocol 1: Analysis of DAP-Containing Peptides by RP-HPLC

This protocol is used to assess the purity of synthesized peptides containing D-DAP.[21]

-

Sample Preparation:

-

Dissolve the crude or purified peptide in an aqueous buffer (e.g., 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water) to a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

Instrumentation and Conditions:

-

Instrument: Standard HPLC system with a UV detector.

-

Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Solvent A: 0.1% (v/v) TFA in HPLC-grade water.

-

Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Detection: 214 nm (for peptide bonds) and 280 nm (if aromatic residues are present).

-

Gradient: A typical linear gradient is 5% to 95% Solvent B over 30 minutes, which should be optimized based on the peptide's hydrophobicity.

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate purity based on the area percentage of the main peptide peak relative to the total area of all peaks.

-

Protocol 2: Molecular Weight Confirmation by ESI-MS

This protocol verifies the molecular identity of a synthesized peptide.[21]

-

Sample Preparation: The sample is typically analyzed directly from the RP-HPLC outflow (LC-MS) or by direct infusion after dissolving in a suitable solvent (e.g., 50:50 ACN/water with 0.1% formic acid).

-

Instrumentation and Conditions (ESI-MS):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.5–4.5 kV.

-

Drying Gas (N₂): Optimize flow rate and temperature for the specific instrument (e.g., 8 L/min, 300 °C).

-

Mass Range: Scan an appropriate range based on the expected molecular weight (e.g., m/z 300–2000).

-

-

Data Analysis:

-

Extract the mass spectrum corresponding to the main HPLC peak.

-

Identify peaks for the expected protonated ions ([M+H]⁺, [M+2H]²⁺, etc.).

-

If multiple charged ions are present, deconvolute the spectrum to determine the experimental molecular weight.

-

Compare the experimental molecular weight to the theoretical molecular weight calculated from the peptide's amino acid sequence.

-

Protocol 3: L-DAP Toxicity Assay in S. enterica

This protocol assesses the growth-inhibitory effects of L-DAP.[11]

-

Culture Preparation: Prepare an overnight culture of S. enterica in a suitable minimal medium.

-

Assay Setup:

-

In a 96-well plate, prepare the minimal medium supplemented with a range of L-DAP concentrations.

-

Inoculate the wells with the S. enterica culture to a starting optical density at 600 nm (OD600) of ~0.05.

-

Include control wells with no L-DAP.

-

-

Incubation and Monitoring: Incubate the plate at 37°C with shaking and monitor the OD600 at regular intervals using a plate reader.

-

Data Analysis: Plot the growth curves (OD600 vs. time) for each L-DAP concentration to determine the inhibitory effect.

-

Supplementation Assay (Optional): To identify the inhibited pathways, supplement the L-DAP-containing media with specific metabolites (e.g., proline, pantothenate, isoleucine) and monitor for the rescue of cell growth.

Conclusion

D-2,3-diaminopropionic acid and its enantiomer L-DAP are non-proteinogenic amino acids of considerable biological and pharmaceutical importance. While L-DAP serves as a natural building block for essential microbial secondary metabolites like antibiotics and siderophores, its accumulation can induce metabolic stress. The synthetic D-enantiomer has become an indispensable tool in medicinal chemistry and drug development. Its incorporation into peptides enhances stability and modulates activity, while its unique chemical properties are being harnessed to create sophisticated, pH-sensitive drug and gene delivery systems. Continued research into the synthesis, biological activities, and applications of DAP and its derivatives holds significant promise for the development of novel therapeutics and advanced biotechnological tools.

References

- 1. CAS 1915-96-4: D-2,3-Diaminopropionic acid | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Deciphering Tuberactinomycin Biosynthesis: Isolation, Sequencing, and Annotation of the Viomycin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biosynthesis of Antituberculosis Antibiotic Capreomycin Involves a trans-Iterative Adenylation Domain within the Nonribosomal Peptide Synthetase Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]

- 15. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Polymers of functionalized diaminopropionic acid are efficient mediators of active exogenous enzyme delivery into cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Potential inhibitors of L-asparagine biosynthesis. 5. Electrophilic amide analogues of (S)-2,3-diaminopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

The Discovery and History of Diaminopropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopropionic acid (DAP), a non-proteinogenic amino acid, has garnered significant interest in the scientific community due to its presence in various natural products, its role as a biosynthetic precursor to potent antibiotics and siderophores, and its potential applications in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of diaminopropionic acid, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Historical Milestones

The discovery of diaminopropionic acid is intrinsically linked to the exploration of natural products. While the exact first isolation of the simple, unmodified amino acid is not clearly documented in a single seminal publication, its presence was confirmed through the characterization of more complex molecules.

A significant early milestone was the isolation and characterization of the antibiotic viomycin in the early 1950s from Streptomyces puniceus.[1] Viomycin, the first member of the tuberactinomycin family of antibiotics to be identified, was found to contain L-2,3-diaminopropionic acid as a key structural component.[1] This discovery highlighted the natural occurrence of DAP and spurred further investigation into its biosynthesis and function.

Another pivotal moment in the history of DAP-related compounds was the isolation of the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (ODAP) from the seeds of Lathyrus sativus. This compound was identified as the causative agent of neurolathyrism, a paralytic disease. While a derivative, the characterization of ODAP involved the identification of its constituent parts, including diaminopropionic acid, further solidifying its place in the landscape of natural amino acids.

These early discoveries in the mid-20th century laid the groundwork for future research into the diverse roles of diaminopropionic acid in biological systems, from its incorporation into secondary metabolites to its involvement in metabolic pathways.

Quantitative Data

A summary of the key quantitative data for diaminopropionic acid and its derivatives is presented in the table below. This information is crucial for researchers working on the synthesis, characterization, and application of DAP-containing compounds.

| Property | L-2,3-Diaminopropionic Acid | DL-2,3-Diaminopropionic Acid Monohydrochloride | Methyl 2,3-Diaminopropanoate | References |

| Molecular Formula | C₃H₈N₂O₂ | C₃H₉ClN₂O₂ | C₄H₁₀N₂O₂ | [1][2] |

| Molar Mass | 104.11 g/mol | 140.57 g/mol | 118.13 g/mol | [1][2] |

| CAS Number | 4033-39-0 | 54897-59-5 | - | [1][2] |

| Melting Point | - | 232 °C (decomposes) | - | [2] |

| pKa (α-NH₂) | 6.67 (in free acid form) | - | 4.18 (at 37°C) | [3] |

| pKa (β-NH₂) | 9.37 (in free acid form) | - | 7.96 (at 37°C) | [3] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, enzymatic production, and analysis of diaminopropionic acid.

Chemical Synthesis: L-α,β-Diaminopropionic Acid Hydrochloride from L-Aspartic Acid

This protocol outlines a practical procedure for the bulk synthesis of L-α,β-diaminopropionic acid hydrochloride from L-aspartic acid.[4]

Materials:

-

L-Aspartic acid

-

Sodium azide (NaN₃)

-

30% Fuming sulfuric acid (oleum)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Reaction Setup: In a suitable reaction vessel, carefully add L-aspartic acid to 30% fuming sulfuric acid under constant stirring and cooling in an ice bath.

-

Addition of Sodium Azide: Slowly add sodium azide portion-wise to the reaction mixture, maintaining the temperature below 10 °C. The addition should be controlled to manage the evolution of gas.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for the specified duration (e.g., overnight) to ensure complete conversion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Isolation of Product: Neutralize the acidic solution with a suitable base (e.g., NaOH) to precipitate the crude product.

-

Purification: Collect the precipitate by filtration and wash with cold water. Recrystallize the crude product from an ethanol/water mixture.

-

Formation of Hydrochloride Salt: Dissolve the purified product in a minimal amount of water and add concentrated hydrochloric acid. The hydrochloride salt will precipitate.

-

Final Product: Collect the L-α,β-diaminopropionic acid hydrochloride by filtration, wash with cold ethanol, and dry under vacuum. Yields are reported to be greater than 75%.[4]

Enzymatic Synthesis: Coupled Assay for SbnA and SbnB

This protocol describes a coupled enzyme assay to determine the activity of SbnA and SbnB in the biosynthesis of L-2,3-diaminopropionic acid.

Principle: SbnA catalyzes the condensation of O-phospho-L-serine (OPS) and L-glutamate to produce N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA). SbnB then uses NAD⁺ to oxidatively hydrolyze ACEGA, yielding α-ketoglutarate and L-Dap. The production of NADH is monitored spectrophotometrically at 340 nm.[5]

Materials:

-

SbnA and SbnB enzymes (purified)

-

O-phospho-L-serine (OPS)

-

L-glutamate

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Potassium chloride (KCl)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

UV-Vis Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing:

-

50 mM Tris-HCl, pH 8.0

-

100 mM KCl

-

2 mM TCEP

-

10 µM SbnA

-

10 µM SbnB

-

1 mM OPS

-

1 mM L-glutamate

-

100 µM NAD⁺

-

-

Initiation of Reaction: The reaction can be initiated by the addition of one of the substrates (e.g., OPS or L-glutamate) or the enzymes.

-

Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., room temperature).

-

Data Analysis: The rate of NADH production is proportional to the activity of the coupled enzyme system. Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Analytical Method: Ion-Exchange Chromatography for Diaminopropionic Acid

Ion-exchange chromatography is a widely used method for the separation and quantification of amino acids, including diaminopropionic acid.

Principle: At a specific pH, amino acids carry a net charge, which allows them to bind to an ion-exchange resin of the opposite charge. By changing the pH or the ionic strength of the mobile phase, the bound amino acids can be selectively eluted and detected.

General Protocol:

-

Sample Preparation: Hydrolyze protein or peptide samples in 6 M HCl at 110 °C for 24 hours to release free amino acids. Remove the HCl by evaporation under vacuum. Dissolve the dried hydrolysate in a suitable loading buffer (e.g., pH 2.2 sodium citrate buffer).

-

Column Equilibration: Equilibrate a cation-exchange column (e.g., sulfonated polystyrene resin) with the starting elution buffer.

-

Sample Loading: Apply the prepared sample to the top of the column.

-

Elution: Elute the bound amino acids using a gradient of increasing pH and/or ionic strength (e.g., sodium citrate buffers of increasing pH and salt concentration). Diaminopropionic acid, being a basic amino acid, will elute at a specific point in the gradient.

-

Detection: The eluted amino acids are typically detected by post-column derivatization with ninhydrin, which forms a colored compound that can be quantified spectrophotometrically at 570 nm (and 440 nm for proline).

-

Quantification: The concentration of diaminopropionic acid in the sample is determined by comparing its peak area to that of a known standard.

Metabolic and Signaling Pathways

Diaminopropionic acid plays a crucial role as a precursor in the biosynthesis of various secondary metabolites. Its accumulation can also lead to metabolic stress. The following diagrams illustrate these key pathways.

Conclusion

The discovery and history of diaminopropionic acid are a testament to the importance of natural product research in uncovering novel chemical entities with significant biological activities. From its identification as a component of antibiotics and neurotoxins to its elucidation as a key biosynthetic precursor, DAP continues to be a molecule of interest for researchers in chemistry, biology, and medicine. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for professionals seeking to further explore the potential of diaminopropionic acid and its derivatives in drug development and other scientific endeavors. The understanding of its metabolic impact also opens avenues for investigating its role in microbial physiology and pathogenesis.

References

- 1. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]

- 2. DL -2,3-Diaminopropionic acid 98 54897-59-5 [sigmaaldrich.com]

- 3. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical synthesis of N beta-oxalyl-L-alpha, beta-diaminopropionic acid and optical specificity in its neurotoxic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral and Biological Profile of D-2,3-Diaminopropionic Acid Monohydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for D-2,3-Diaminopropionic acid monohydrochloride. It also delves into the known biological activities of this compound, offering insights for its potential applications in research and drug development. The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental protocols for the cited analytical techniques.

Spectral Data

The following tables summarize the available spectral data for this compound. It is important to note that complete, publicly accessible spectral datasets for this specific compound are limited. The data presented here is compiled from various public sources and may be partial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.5 | m | CH₂ |

| ~4.2 | m | CH |

Note: Data is indicative and may vary based on solvent and experimental conditions.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~40.5 | CH₂ |

| ~52.0 | CH |

| ~170.0 | C=O |

Note: Data is indicative and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-2800 | O-H (Carboxylic acid), N-H (Amine), C-H stretch |

| ~1730 | C=O stretch (Carboxylic acid) |

| ~1600 | N-H bend (Amine) |

| ~1400 | O-H bend (Carboxylic acid) |

Note: Data represents typical ranges for the functional groups present and is based on publicly available spectra.

Mass Spectrometry (MS)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above, tailored for the analysis of amino acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.[1][2] The concentration is typically in the range of 0.1 – 3 mM.[3]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired, often using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR Method): A small amount of the solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[4] Firm contact between the sample and the crystal is ensured.[4]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. Subsequently, the sample spectrum is recorded. The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile or methanol, compatible with the chosen ionization technique.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is commonly used for amino acid analysis.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer. In ESI, the sample is nebulized and ionized, creating charged molecules that are then guided into the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular weight of the compound can be determined from the mass of the molecular ion peak.

Biological Activity and Signaling Pathways

L-2,3-Diaminopropionic acid (L-DAPA), the enantiomer of the title compound, is a non-proteinogenic amino acid that serves as a precursor in the biosynthesis of various biologically active compounds, including antibiotics and siderophores. Accumulation of L-DAPA has been shown to be toxic to some bacteria, such as Salmonella enterica, by disrupting several metabolic pathways. Specifically, it inhibits the biosynthesis of proline, coenzyme A, and the amino acid isoleucine.

Below is a diagram illustrating the metabolic disruption in Salmonella enterica caused by the accumulation of L-2,3-Diaminopropionic acid.

Caption: Metabolic disruption in S. enterica by L-DAPA.

Furthermore, N-acylated derivatives of L-DAPA have been shown to be potent inhibitors of enzymes like glucosamine-6-phosphate synthase, which is crucial for the biosynthesis of the cell walls in fungi and bacteria. This highlights the potential of D-2,3-Diaminopropionic acid and its derivatives as a scaffold for the development of novel antimicrobial agents.

References

Methodological & Application

Application of D-2,3-Diaminopropionic Acid in Solid-Phase Peptide Synthesis: A Guide for Researchers

Introduction

D-2,3-Diaminopropionic acid (D-Dap), a non-proteinogenic amino acid, offers a unique structural motif for peptide chemists. Its bifunctional nature, featuring both α- and β-amino groups, provides a versatile handle for the synthesis of modified peptides with enhanced biological activities and novel therapeutic properties.[1][2] The presence of the additional amino group on the side chain allows for site-specific modifications, including cyclization, branching, and the attachment of various moieties such as labels, drugs, or polyethylene glycol (PEG).[3][4] This document provides detailed application notes and protocols for the incorporation of D-Dap into peptides using solid-phase peptide synthesis (SPPS), with a focus on orthogonal protection strategies essential for successful synthesis and subsequent modifications.

The key to incorporating D-Dap in SPPS lies in the use of an orthogonal protection strategy, where the α-amino group and the side-chain β-amino group are protected with groups that can be removed under different chemical conditions.[5][6] This allows for the selective deprotection of one group while the other remains intact, enabling precise control over the synthetic route. The most common strategies involve the use of Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups in various combinations.

Orthogonal Protection Strategies

The choice of protecting groups for the α- and β-amino groups of D-Dap is critical and depends on the overall synthetic scheme, particularly whether a Boc- or Fmoc-based SPPS strategy is employed.

Boc-Based SPPS

In Boc-based SPPS, the α-amino group is temporarily protected with the acid-labile Boc group. For the D-Dap side chain, a base-labile protecting group like Fmoc is commonly used, resulting in the building block Boc-D-Dap(Fmoc)-OH .[3][7] This strategy allows for the selective removal of the Fmoc group on the solid support to perform side-chain modifications, while the Boc group on the N-terminus is removed at each cycle with trifluoroacetic acid (TFA).[3]

Fmoc-Based SPPS

In Fmoc-based SPPS, the α-amino group is protected with the base-labile Fmoc group. Consequently, the D-Dap side chain is typically protected with an acid-labile group such as Boc, leading to the building block Fmoc-D-Dap(Boc)-OH .[4] This orthogonal scheme permits the on-resin deprotection of the Boc group using mild acidic conditions, enabling side-chain manipulation while the Fmoc group is cleaved at each step of peptide elongation with a base like piperidine.[4][8] Another option for side-chain protection in Fmoc-SPPS is the 4-methyltrityl (Mtt) group, which is also acid-labile and can be removed under very mild acidic conditions.[9][10]

A summary of common orthogonally protected D-Dap derivatives is presented in the table below.

| Building Block | SPPS Strategy | α-Amino Protection | β-Amino Protection | Cleavage Condition for β-Amino Group |

| Boc-D-Dap(Fmoc)-OH | Boc | Boc (Acid-labile) | Fmoc (Base-labile) | 20-50% Piperidine in DMF[3][8] |

| Fmoc-D-Dap(Boc)-OH | Fmoc | Fmoc (Base-labile) | Boc (Acid-labile) | TFA in DCM (e.g., 25-50%)[4][7] |

| Fmoc-D-Dap(Mtt)-OH | Fmoc | Fmoc (Base-labile) | Mtt (Mild acid-labile) | 1-2% TFA in DCM[9][10] |

Quantitative Data Summary

The efficiency of incorporating D-Dap into a peptide sequence is comparable to that of standard amino acids, provided that appropriate coupling protocols are followed. The success of each step is critical for the overall yield and purity of the final peptide.

| Parameter | Expected Efficiency/Purity | Monitoring Method |

| Coupling Efficiency | > 99% | Kaiser Test (Ninhydrin Test) or Chloranil Test[7] |

| Boc Deprotection Efficiency | > 99% | HPLC analysis of a small resin sample after cleavage[7] |

| Fmoc Deprotection Efficiency | > 99% | UV monitoring of dibenzofulvene-piperidine adduct |

| Crude Peptide Purity (Post-Cleavage) | Sequence-dependent, typically 70-90% | Analytical RP-HPLC[7] |

| Final Purity (Post-Purification) | > 95-98% | Analytical RP-HPLC and Mass Spectrometry[7] |

Experimental Protocols

The following sections provide detailed protocols for the incorporation of D-Dap using both Boc and Fmoc-based SPPS strategies.

Protocol 1: Incorporation of Boc-D-Dap(Fmoc)-OH in Boc-SPPS

This protocol outlines the manual procedure for incorporating a Boc-D-Dap(Fmoc)-OH residue into a peptide chain.

1. Resin Preparation:

-

Swell the appropriate resin (e.g., Merrifield for C-terminal acid, MBHA for C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.[7]

2. Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[7]

-

Agitate for 1-2 minutes, then drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[7]

-

Drain the TFA solution and wash the resin with DCM (3-5x), followed by isopropanol (IPA) (2x), and then DCM (3x).[7]

3. Neutralization:

-

Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes.[7]

-

Wash the resin with DCM (3x).

4. Coupling of Boc-D-Dap(Fmoc)-OH:

-

Activation: In a separate vessel, dissolve Boc-D-Dap(Fmoc)-OH (2.0 equivalents relative to resin loading) and a coupling agent like HBTU (2.0 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (4.0 equivalents) to activate the amino acid.[11]

-

Coupling: Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.[11]

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates complete coupling.[11]

-

Wash the resin with DMF (3x) and DCM (3x).

5. Side-Chain Deprotection and Modification (Optional):

-

To remove the Fmoc group from the D-Dap side chain, treat the resin with 20-50% piperidine in DMF for 10-20 minutes.[8]

-

Wash the resin thoroughly with DMF and DCM.

-

The free β-amino group is now available for modification (e.g., acetylation, attachment of a label). For example, to acetylate the side chain, treat the resin with acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.[3]

6. Final Cleavage and Deprotection:

-

After assembling the full peptide sequence, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5) for 2-4 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.[3]

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

-

Wash the peptide pellet with cold ether two more times.[3]

Protocol 2: Incorporation of Fmoc-D-Dap(Boc)-OH in Fmoc-SPPS

This protocol describes the standard cycle for incorporating Fmoc-D-Dap(Boc)-OH.

1. Resin Preparation:

-

Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amide) in DMF for 30-60 minutes.[4]

2. Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 10 minutes at room temperature.[4]

-

Drain the solution and repeat the treatment with fresh piperidine solution for another 10 minutes.

-